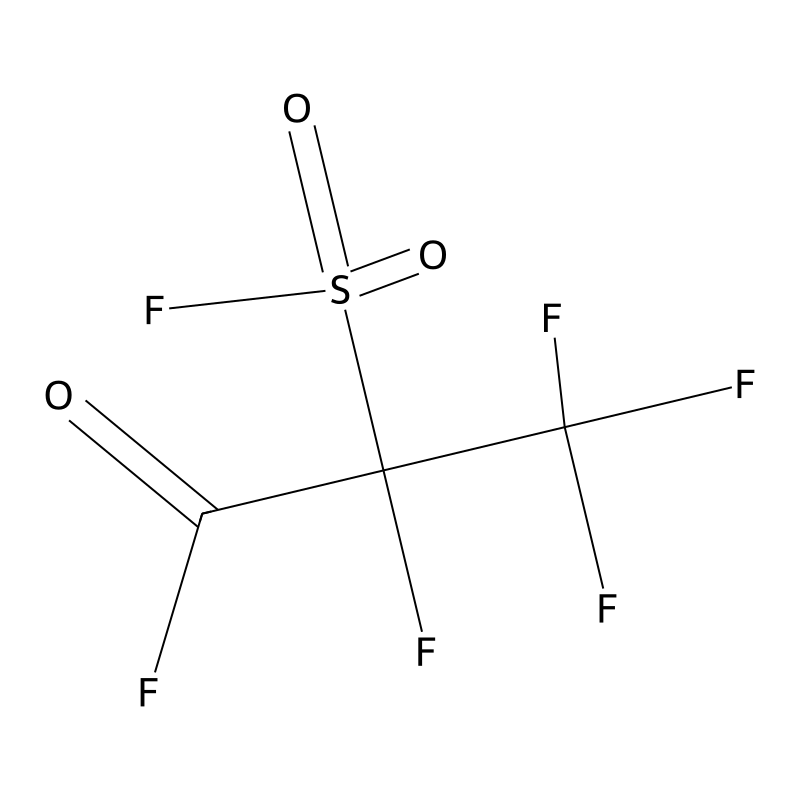

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is a fluorinated organic compound with the molecular formula C₈F₁₆O₅S and a molecular weight of approximately 230.088 g/mol. This compound is characterized by the presence of multiple fluorine atoms and a sulfonyl group, which contribute to its unique properties and reactivity. It is classified as a laboratory chemical and is known for its corrosive nature, requiring careful handling and storage .

The reactivity of 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The fluorosulfonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.

- Hydrolysis: In the presence of water, this compound can hydrolyze to yield corresponding acids and alcohols.

- Decomposition: Under certain conditions (e.g., high temperature), it may decompose to release toxic gases such as hydrogen fluoride .

The synthesis of 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride typically involves several steps:

- Fluorination: Starting materials undergo fluorination using fluorinating agents such as sulfur tetrafluoride or other fluorides.

- Sulfonylation: The introduction of the fluorosulfonyl group can be achieved through sulfonylation reactions with appropriate sulfonyl halides.

- Purification: The final product is purified using techniques such as distillation or chromatography to obtain high purity .

This compound has several potential applications:

- Chemical Intermediates: It serves as an intermediate in the synthesis of other fluorinated compounds used in pharmaceuticals and agrochemicals.

- Fluorinated Polymers: It may be used in the production of specialized polymers that require fluorination for enhanced properties.

- Research Reagent: Due to its unique structure, it can be utilized in various chemical research applications .

Interaction studies involving 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride focus on its reactivity with biological molecules and other chemicals:

- Reactivity with Amines: Studies indicate that this compound can react with amines to form stable adducts.

- Interaction with Nucleophiles: Its reactivity towards nucleophiles provides insights into its potential use in synthetic pathways for complex molecules .

Several compounds share structural similarities with 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluoroacetic acid | C₂F₄O₂ | Fully fluorinated; strong acid properties |

| 1H-perfluorobutane sulfonic acid | C₄F₉O₃S | Contains a longer carbon chain; used in surfactants |

| 2-Fluoroethylsulfonic acid | C₂H₅FOS | Less fluorinated; utilized in organic synthesis |

Uniqueness of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl Fluoride:

This compound's unique combination of multiple fluorine atoms and a sulfonyl group distinguishes it from others listed. Its specific reactivity patterns and potential applications in specialized fields further enhance its uniqueness among similar compounds .